REACTION_CXSMILES
|
[CH2:1]([S:3][CH:4]([S:12][CH2:13][CH3:14])[C:5](F)([F:10])[C:6]([F:9])([F:8])[F:7])[CH3:2]>C(Cl)Cl.[OH-].[K+]>[CH2:13]([S:12][C:4]([S:3][CH2:1][CH3:2])=[C:5]([F:10])[C:6]([F:7])([F:8])[F:9])[CH3:14] |f:2.3|
|
Name
|
|
Quantity
|
125.8 g
|
Type
|
reactant
|
Smiles
|
C(C)SC(C(C(F)(F)F)(F)F)SCC
|
Name
|
|
Quantity
|
495 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
495 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was stirred at 23° C. for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by cautious rotary evaporation (470 mbar, 40° C., 100 rpm)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)SC(=C(C(F)(F)F)F)SCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 145 g | |
YIELD: PERCENTYIELD | 125% | |
YIELD: CALCULATEDPERCENTYIELD | 125% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |